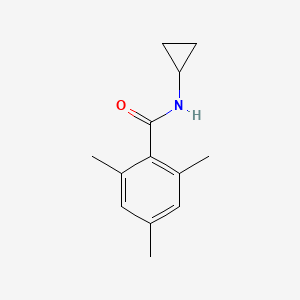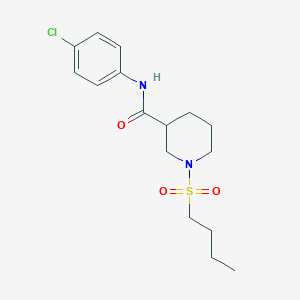![molecular formula C8H5F3N4O2 B5362757 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362757.png)
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine, also known as MNP, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. MNP has been found to have potential applications in various fields, including pharmaceuticals, materials science, and agriculture. In
Wissenschaftliche Forschungsanwendungen
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been found to have potential applications in various fields of scientific research. In the pharmaceutical industry, this compound has been studied for its potential use as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease. It has been found to inhibit the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine in the brain.
In materials science, this compound has been studied for its potential use as a molecular switch. It has been found to undergo reversible electrochemical switching between two redox states, making it a promising candidate for the development of molecular electronic devices.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of weeds by inhibiting the activity of acetolactate synthase, which is responsible for the biosynthesis of branched-chain amino acids.
Wirkmechanismus
The mechanism of action of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine varies depending on its application. In the pharmaceutical industry, this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It does this by targeting various signaling pathways involved in cell proliferation, such as the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.
In the treatment of Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the degradation of acetylcholine in the brain. This results in an increase in the concentration of acetylcholine in the brain, which improves cognitive function.
In materials science, this compound undergoes reversible electrochemical switching between two redox states. This property makes it a promising candidate for the development of molecular electronic devices.
In agriculture, this compound inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which is responsible for the biosynthesis of branched-chain amino acids. This results in the accumulation of toxic intermediates, which eventually leads to the death of the weed.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its application. In the pharmaceutical industry, this compound has been found to induce apoptosis and inhibit angiogenesis in cancer cells. It has also been found to improve cognitive function in the treatment of Alzheimer's disease.
In materials science, this compound undergoes reversible electrochemical switching between two redox states, making it a promising candidate for the development of molecular electronic devices.
In agriculture, this compound inhibits the growth of weeds by inhibiting the activity of acetolactate synthase, which eventually leads to the death of the weed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is its unique chemical properties, which make it a promising candidate for various applications in scientific research. However, one of the limitations of this compound is its toxicity, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. In the pharmaceutical industry, further studies are needed to determine the full potential of this compound as an anticancer agent and in the treatment of Alzheimer's disease. In materials science, further studies are needed to explore the potential of this compound as a molecular switch and its applications in molecular electronic devices. In agriculture, further studies are needed to determine the optimal conditions for the use of this compound as a herbicide and its potential impact on the environment.
Synthesemethoden
The synthesis of 5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves the reaction of 3-amino-5-methylpyrazole with ethyl trifluoroacetate, followed by nitration and cyclization. The resulting compound is a yellow crystalline solid with a melting point of 230-232°C.
Eigenschaften
IUPAC Name |
5-methyl-3-nitro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O2/c1-4-2-6(8(9,10)11)14-7(13-4)5(3-12-14)15(16)17/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTGMPYTZLJIIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-benzyl-1-[(5-cyclopropylisoxazol-3-yl)carbonyl]-3-ethyl-1,4-diazepan-5-one](/img/structure/B5362677.png)


![4-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5362701.png)
![2-(4-fluorophenyl)-4-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]morpholine](/img/structure/B5362715.png)
![5-{[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5362723.png)

![2-[2-(2-furyl)vinyl]-1-(2-methyl-2-propen-1-yl)-1H-benzimidazole](/img/structure/B5362730.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5362733.png)
![1'-[3-(1H-imidazol-1-yl)propanoyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5362745.png)
![3-(3-fluorophenyl)-5-(2-propylisonicotinoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5362758.png)
![1-{3,5-dimethyl-4-[(2-phenyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]-1H-pyrrol-2-yl}ethanone](/img/structure/B5362766.png)
![3-(4-fluorophenyl)-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5362774.png)
![2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5362782.png)